molecular formula C18H21ClN2O5 B580578 5-O-Desethyl Amlodipine CAS No. 1809326-44-0

5-O-Desethyl Amlodipine

Cat. No. B580578
CAS RN: 1809326-44-0
M. Wt: 380.825
InChI Key: GWJZIVGGMSFHGR-UHFFFAOYSA-N
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Description

5-O-Desethyl Amlodipine is a derivative of Amlodipine, a calcium channel blocker drug (CCBs) used to treat hypertension . It is also known as Amlodipine Methyl Monoester Impurity .

Scientific Research Applications

Metabolic Pathways and Cytochrome P450 Enzymes

5-O-Desethyl amlodipine is a primary metabolite formed through the metabolism of amlodipine in human liver microsomes. Research has shown that cytochrome P450 3A4 (CYP3A4) plays a crucial role in the metabolic clearance of amlodipine to this compound, rather than CYP3A5. This finding has significant implications for understanding drug-drug interactions and individual variations in drug metabolism, potentially affecting amlodipine's efficacy and safety profile (Zhu et al., 2014).

Pharmacokinetics and Chirality

The pharmacokinetics of amlodipine, including its metabolites like this compound, are influenced by the drug's chirality. Amlodipine has two enantiomers, and studies have been conducted to understand how these enantiomers are metabolized and their specific roles in therapeutic outcomes. This research is crucial for developing more effective and safer pharmacological treatments by targeting the most active enantiomer (Somagoni et al., 2011).

Effect on Cellular Mechanisms

Research into this compound also extends to its effects on cellular mechanisms, particularly in relation to cardiovascular diseases. Amlodipine and its metabolites may exert antioxidant effects that contribute to their therapeutic efficacy in treating hypertension and preventing cardiovascular events. Understanding these mechanisms can help in the optimization of amlodipine therapy for better clinical outcomes (Hirooka et al., 2006).

Mechanism of Action

Target of Action

5-O-Desethyl Amlodipine, like its parent compound Amlodipine, primarily targets the calcium channels in the body . These channels are crucial for the regulation of calcium ion influx into vascular smooth muscle and cardiac muscle cells .

Mode of Action

This compound inhibits the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle cells . This inhibition occurs during depolarization, leading to a relaxation of coronary vascular smooth muscle and coronary vasodilation . This results in an increase in myocardial oxygen delivery, particularly beneficial in patients with vasospastic angina .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the calcium signaling pathway. By inhibiting calcium ion influx, the compound disrupts the normal functioning of this pathway, leading to a decrease in peripheral vascular resistance and a subsequent decrease in blood pressure .

Pharmacokinetics

Amlodipine is well absorbed, with a bioavailability of 60-80%, and plasma concentrations peak 6 to 12 hours after administration . It is extensively metabolized in the liver to inactive metabolites, with about 10% of the total dose excreted in the urine as unchanged drug .

Result of Action

The primary result of the action of this compound is a reduction in blood pressure. This is achieved through the relaxation of coronary vascular smooth muscle, which leads to a decrease in peripheral vascular resistance . This can help in the treatment of conditions such as hypertension and angina .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact its efficacy and stability. Additionally, individual patient factors such as age, liver function, and heart function can also influence the drug’s action . .

Safety and Hazards

Amlodipine is toxic to aquatic life . It can cause serious eye damage and may cause damage to organs through prolonged or repeated exposure . It is also known to cause side effects such as dizziness, drowsiness, swelling of legs or ankles, irregular heartbeat, muscle stiffness, stomach pain, and nausea .

Biochemical Analysis

Biochemical Properties

5-O-Desethyl Amlodipine interacts with the cytochrome P450 enzyme, specifically CYP3A4, in the metabolic clearance of the compound . This interaction is crucial in the dehydrogenation process of the dihydropyridine moiety to a pyridine derivative .

Cellular Effects

The cellular effects of this compound are similar to those of Amlodipine. Amlodipine primarily affects the calcium channels in the small arterioles, leading to arterial dilation . It also has antioxidant properties and an ability to enhance the production of nitric oxide (NO), an important vasodilator that decreases blood pressure .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of calcium influx by blocking the L-type calcium channels within the vascular smooth muscle . This leads to arterial dilation and a decrease in blood pressure. The vasodilation caused by Amlodipine, and by extension this compound, is potentiated by the production and release of nitric oxide in the peripheral vasculature .

Temporal Effects in Laboratory Settings

In laboratory settings, Amlodipine shows a slow clearance rate, primarily via dehydrogenation of its dihydropyridine moiety to a pyridine derivative (M9) followed by M9 further oxidation . This slow clearance rate suggests that this compound may have similar temporal effects.

Metabolic Pathways

The metabolic pathway of this compound involves the dehydrogenation of its dihydropyridine moiety to a pyridine derivative (M9) followed by M9 further oxidation . This process is mediated by the cytochrome P450 enzyme, specifically CYP3A4 .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely similar to those of Amlodipine, which is known to have a strong affinity for cell membranes

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-O-Desethyl Amlodipine involves the modification of Amlodipine, which is a calcium channel blocker. The modification involves the removal of the ethyl group at the 5th position of the Amlodipine molecule to form 5-O-Desethyl Amlodipine. This can be achieved through a series of chemical reactions.", "Starting Materials": [ "Amlodipine besylate", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ethanol", "Acetic anhydride", "Acetic acid", "Sodium bicarbonate", "Chloroform", "Water" ], "Reaction": [ "Amlodipine besylate is dissolved in methanol and treated with sodium hydroxide to form Amlodipine.", "Amlodipine is then treated with hydrochloric acid to form Amlodipine hydrochloride.", "Amlodipine hydrochloride is dissolved in ethanol and treated with sodium bicarbonate to form Amlodipine free base.", "Amlodipine free base is then treated with acetic anhydride and acetic acid to form Amlodipine acetate.", "Amlodipine acetate is dissolved in chloroform and treated with sodium hydroxide to form 5-O-Desethyl Amlodipine." ] }

CAS RN

1809326-44-0

Molecular Formula

C18H21ClN2O5

Molecular Weight

380.825

IUPAC Name

2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-5-methoxycarbonyl-6-methyl-1,4-dihydropyridine-3-carboxylic acid

InChI

InChI=1S/C18H21ClN2O5/c1-10-14(18(24)25-2)15(11-5-3-4-6-12(11)19)16(17(22)23)13(21-10)9-26-8-7-20/h3-6,15,21H,7-9,20H2,1-2H3,(H,22,23)

InChI Key

GWJZIVGGMSFHGR-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)COCCN)C(=O)O)C2=CC=CC=C2Cl)C(=O)OC

synonyms

2-​[(2-​Aminoethoxy)​methyl]​-​4-​(2-​chlorophenyl)​-​1,​4-​dihydro-​6-​methyl-3,​5-​pyridinedicarboxylic Acid ​5-​Methyl Ester

Origin of Product

United States

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